molecular formula C19H23N3O3 B5460007 8-[3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one

8-[3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5460007
M. Wt: 341.4 g/mol
InChI Key: IQZVWRWRTQXEIC-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety . Compounds with this moiety have been found in numerous natural products with various biological activities . They have been utilized as a privileged scaffold in the discovery of synthetically accessible drug molecules, such as antitumor, antimicrobial, antiviral, and antifungal agents .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl compounds often involves the Castagnoli–Cushman reaction . An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Future Directions

The 3,4-dihydroisoquinolin-2(1H)-yl moiety is a promising scaffold for the development of new drugs . Future research could focus on synthesizing new compounds with this moiety and testing their biological activity. The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans is one potential direction .

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-16-11-19(13-20-16)6-9-21(10-7-19)17(24)18(25)22-8-5-14-3-1-2-4-15(14)12-22/h1-4H,5-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZVWRWRTQXEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=O)N3CCC4(CC3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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